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Compound of Interest

Compound Name: 1-Tridecanol

Cat. No.: B166897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Tridecanol, a long-chain fatty alcohol, has garnered interest in drug delivery research

primarily for its role as a penetration enhancer in transdermal formulations. Its physicochemical

properties also make it a suitable lipid component in the formulation of various nanoparticle-

based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions. This

document provides detailed application notes, experimental protocols, and quantitative data on

the use of 1-tridecanol in drug delivery research.

Physicochemical Properties of 1-Tridecanol
A thorough understanding of the physicochemical properties of 1-tridecanol is essential for its

effective application in drug delivery formulations.
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Property Value References

Synonyms
Tridecyl alcohol, n-Tridecan-1-

ol
[1]

CAS Number 112-70-9 [1]

Molecular Formula C₁₃H₂₈O [1]

Molecular Weight 200.36 g/mol

Appearance

White or colorless to almost

white or almost colorless

powder to lump

[1]

Melting Point 29-34 °C

Boiling Point 155-156 °C at 15 mmHg

Density 0.822 g/mL at 25 °C

Solubility

Insoluble in water; Soluble in

alcohol and ether. Soluble in

DMSO (100 mg/mL with

ultrasonic).

Purity ≥ 98% (GC)

Application Notes
Transdermal Drug Delivery: Penetration Enhancer
1-Tridecanol can be employed as a chemical penetration enhancer to improve the permeation

of drugs through the stratum corneum, the outermost layer of the skin. Fatty alcohols, including

1-tridecanol, are thought to enhance skin penetration by disrupting the highly ordered lipid

structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers,

thereby facilitating the diffusion of drug molecules across the skin barrier.

A study investigating the effect of various saturated fatty alcohols on the transdermal delivery of

melatonin demonstrated that 1-tridecanol can enhance drug flux across the skin. However, it
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also highlighted a potential for skin irritation, a critical factor to consider in formulation

development.

Quantitative Data: Effect of Fatty Alcohols on Melatonin Permeation

Fatty Alcohol (5%
w/v)

Steady-State Flux
(μg/cm²/h)

Enhancement
Ratio*

Skin Irritation
(Visual Score)

Control (Vehicle) 0.8 ± 0.1 1.0 0

Octanol 4.2 ± 0.5 5.3 1.2 ± 0.4

Nonanol 5.1 ± 0.6 6.4 1.5 ± 0.5

Decanol 6.5 ± 0.8 8.1 2.8 ± 0.6

Undecanol 5.8 ± 0.7 7.3 3.1 ± 0.7

Lauryl alcohol

(Dodecanol)
4.9 ± 0.6 6.1 3.5 ± 0.8

1-Tridecanol 3.5 ± 0.4 4.4 3.8 ± 0.9

Myristyl alcohol

(Tetradecanol)
2.9 ± 0.3 3.6 4.0 ± 1.0

*Enhancement Ratio = Flux with enhancer / Flux of control. Data adapted from a study on

hairless rat skin.

Solid Lipid Nanoparticles (SLNs)
1-Tridecanol can serve as a solid lipid matrix in the formulation of SLNs. SLNs are colloidal

carriers that offer advantages such as controlled drug release, protection of labile drugs, and

the possibility of targeted delivery. The solid nature of the lipid core, provided by lipids like 1-
tridecanol, helps in achieving sustained drug release.

Nanoemulsions
In nanoemulsion formulations, 1-tridecanol can be a component of the oil phase.

Nanoemulsions are transparent or translucent systems of oil, water, and surfactants with
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droplet sizes typically in the range of 20-200 nm. They are used to enhance the solubility and

bioavailability of poorly water-soluble drugs.

Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study
This protocol is designed to evaluate the effect of 1-tridecanol as a penetration enhancer for a

model drug.

Materials:

Franz diffusion cells

Excised mammalian skin (e.g., rat, porcine, or human)

Model drug

1-Tridecanol

Ethanol and water (or other suitable vehicle)

Phosphate buffered saline (PBS, pH 7.4) as receptor medium

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

Skin Preparation:

Excise full-thickness skin from the abdominal region of the animal model.

Remove subcutaneous fat and connective tissue.

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

Formulation Preparation:
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Prepare a saturated solution of the model drug in a suitable vehicle (e.g., water:ethanol

40:60 v/v).

Prepare a second formulation by adding 5% w/v of 1-tridecanol to the drug solution.

Franz Diffusion Cell Setup:

Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing

the donor compartment.

Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4) and ensure no air

bubbles are trapped beneath the skin.

Maintain the temperature of the receptor medium at 37°C using a water bath.

Permeation Study:

Apply a known volume of the control and 1-tridecanol-containing formulations to the

donor compartment.

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of

the receptor medium for analysis.

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

Sample Analysis:

Analyze the drug concentration in the collected samples using a validated HPLC method.

Data Analysis:

Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at

each time point.

Plot the cumulative amount of drug permeated versus time.

Determine the steady-state flux (Jss) from the linear portion of the plot.
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Calculate the Enhancement Ratio (ER) as the ratio of Jss from the formulation with 1-
tridecanol to the Jss from the control formulation.

Protocol 2: Preparation of 1-Tridecanol-based Solid
Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using 1-tridecanol as the solid lipid.

Materials:

1-Tridecanol (Solid lipid)

Drug to be encapsulated

Surfactant (e.g., Polysorbate 80, Lecithin)

Purified water

High-pressure homogenizer

Magnetic stirrer with heating plate

Procedure:

Preparation of Lipid Phase:

Melt 1-tridecanol by heating it to approximately 5-10°C above its melting point (around

40-45°C).

Dissolve the lipophilic drug in the molten 1-tridecanol.

Preparation of Aqueous Phase:

Dissolve the surfactant in purified water.

Heat the aqueous phase to the same temperature as the lipid phase.

Formation of Pre-emulsion:
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Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to

form a coarse oil-in-water emulsion.

Homogenization:

Subject the pre-emulsion to high-pressure homogenization at an optimized pressure (e.g.,

500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).

Cooling and SLN Formation:

Cool the resulting nanoemulsion to room temperature or in an ice bath. This will cause the

lipid to recrystallize and form solid lipid nanoparticles.

Characterization:

Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential

using dynamic light scattering (DLS).

Determine the drug entrapment efficiency and loading capacity using an appropriate

analytical method after separating the free drug from the SLNs (e.g., by

ultracentrifugation).

Protocol 3: Preparation of a 1-Tridecanol-containing
Nanoemulsion
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using 1-tridecanol
as part of the oil phase.

Materials:

1-Tridecanol

Another oil (e.g., a medium-chain triglyceride, if needed to keep the oil phase liquid at room

temperature)

Drug to be encapsulated

Surfactant (e.g., Tween 80)
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Co-surfactant (e.g., Propylene glycol, Ethanol)

Purified water

High-energy emulsification equipment (e.g., high-pressure homogenizer or ultrasonicator)

Procedure:

Preparation of Oil Phase:

If necessary, melt 1-tridecanol and mix it with the other oil component.

Dissolve the lipophilic drug in the oil phase.

Preparation of Aqueous Phase:

Dissolve the surfactant and co-surfactant in purified water.

Formation of Nanoemulsion:

Gradually add the oil phase to the aqueous phase while stirring.

Homogenize the mixture using a high-pressure homogenizer or an ultrasonicator at

optimized settings to form a nanoemulsion.

Characterization:

Measure the droplet size, PDI, and zeta potential of the nanoemulsion.

Assess the drug content and physical stability of the formulation over time.

Visualizations
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Mechanism of Skin Penetration Enhancement by 1-Tridecanol
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Caption: Mechanism of 1-Tridecanol as a skin penetration enhancer.
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Experimental Workflow: In Vitro Skin Permeation Study

1. Skin Preparation
(Excise and Mount)

3. Franz Cell Setup
(Mount Skin, Add Receptor Medium)

2. Formulation Preparation
(Control & 1-Tridecanol)

4. Apply Formulation
(to Donor Compartment)

5. Sampling
(Receptor Medium at Time Intervals)

6. HPLC Analysis
(Quantify Drug Concentration)

7. Data Analysis
(Calculate Flux and Enhancement Ratio)

Click to download full resolution via product page

Caption: Workflow for an in vitro skin permeation study.
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Protocol for 1-Tridecanol Solid Lipid Nanoparticle (SLN) Preparation

Lipid Phase Aqueous Phase

Melt 1-Tridecanol

Dissolve Drug in Molten Lipid

Form Pre-emulsion
(Mix Lipid and Aqueous Phases)

Dissolve Surfactant in Water

Heat to Same Temperature

High-Pressure Homogenization

Cooling & SLN Formation

Characterization
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Click to download full resolution via product page

Caption: Preparation of 1-Tridecanol based Solid Lipid Nanoparticles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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